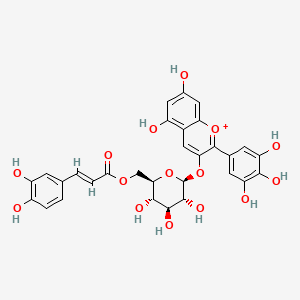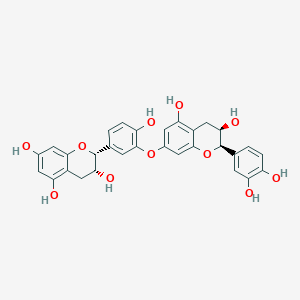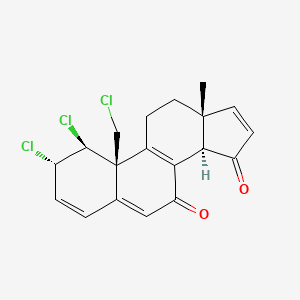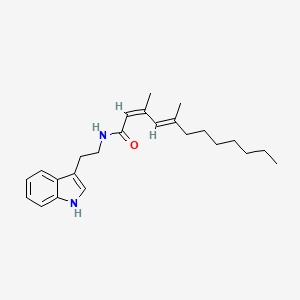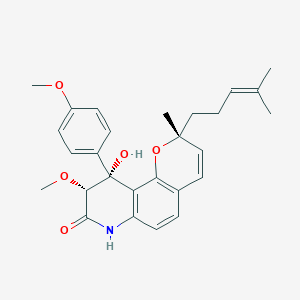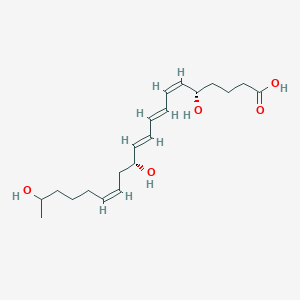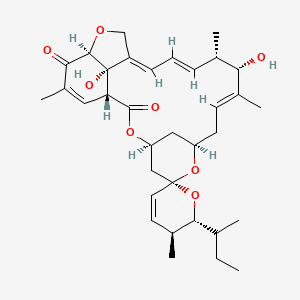
squamocin-G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bullatacin is a polyketide. It has a role as a metabolite.
Scientific Research Applications
Anticancer Activity
- Squamocin has demonstrated anticancer activity, notably inhibiting the growth of chronic myeloid leukemia cells (K562) through G2/M phase arrest. This process involves the induction of cyclin-dependent kinase inhibitors and a reduction in certain protein levels, suggesting a mechanism of action for its antiproliferative effects on these cells (Lu et al., 2006).
- Squamocin has been reported to induce apoptosis in leukemia cell line HL-60, with the mechanism involving caspase-3 activation and stress-activated protein kinase (SAPK/JNK) activation (Zhu et al., 2002).
- In studies on T24 bladder cancer cells, squamocin showed selective cytotoxicity and induced apoptosis via pathways involving Bax, Bad, and caspase-3, which points to its potential as an anticancer compound (Yuan et al., 2006).
Cell Cycle Modulation
- Squamocin has been found to block the cell cycle in G1-phase in both parental and multidrug-resistant human breast adenocarcinoma cell lines. This blockage was associated with a decrease in ATP pool and did not appear to induce apoptosis (Raynaud et al., 1999).
Potential in Pest Control
- Squamocin has shown efficacy as a lethal agent for midgut cells of different insects. It caused significant morphological changes in the midgut cells of Anticarsia gemmatalis, a species of moth, suggesting its potential as a biopesticide (Fiaz et al., 2018).
Other Applications
- The compound has been studied for its stimulatory effects on biofilm formation of Pseudomonas plecoglossicida J26, a bacterium capable of degrading polycyclic aromatic hydrocarbons. This suggests a role for squamocin in enhancing bioremediation processes (Parellada et al., 2011).
Cellular and Molecular Studies
- Squamocin has been found to activate Ca(2+)-activated K+ currents in cultured smooth muscle cells of the human coronary artery, indicating its potential influence on vascular smooth muscle cell activity (Wu et al., 2003).
- Its isolation and characterization using spectroscopic techniques, as well as its structural, electronic, and topological properties, have been detailed, providing a deeper understanding of its chemical nature (Hidalgo et al., 2020).
Properties
Molecular Formula |
C37H66O7 |
|---|---|
Molecular Weight |
622.9 g/mol |
IUPAC Name |
(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30+,31-,32+,33+,34+,35+,36+/m0/s1 |
InChI Key |
MBABCNBNDNGODA-LUVUIASKSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O |
SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |
synonyms |
asimicin bullatacin rolliniastatin-1 rolliniastatin-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7S,8R)-6-methylidene-5-oxo-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylic acid](/img/structure/B1246549.png)
